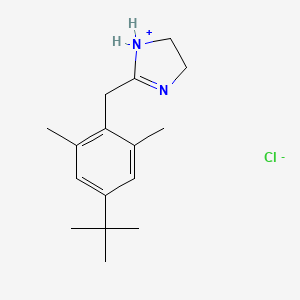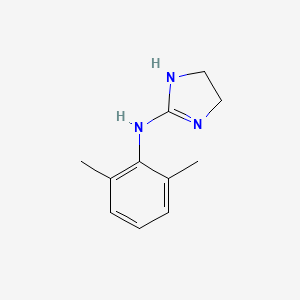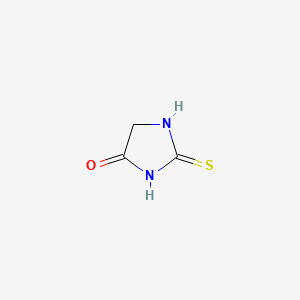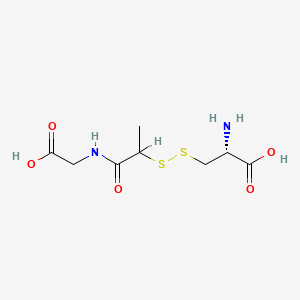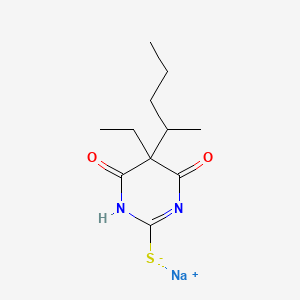
溴化噻托溴铵
描述
Tiotropium bromide, sold under the brand name Spiriva among others, is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It is used to treat chronic bronchitis and emphysema .
Molecular Structure Analysis
Tiotropium bromide has a molecular formula of C19H22BrNO4S2 and an average mass of 472.416 Da . It has 5 defined stereocentres .Chemical Reactions Analysis
Tiotropium bromide is a bronchodilator and its use can lead to certain chemical interactions. For instance, the risk or severity of adverse effects can be increased when Nortriptyline is combined with Tiotropium. The risk or severity of Tachycardia can be increased when Tiotropium is combined with Nylidrin .Physical And Chemical Properties Analysis
Tiotropium bromide has a molecular weight of 490.43 and is soluble in water up to 2 mg/mL . It is poorly absorbed from the GI tract, and systemic absorption may occur from the lung .科学研究应用
Chronic Obstructive Pulmonary Disease (COPD) Treatment
Tiotropium bromide is commonly used in the treatment of COPD . It has shown promising potential in improving symptoms, acute exacerbation, lung function, quality of life, and exercise tolerance in stable COPD patients .
Combination with Traditional Chinese Medicine (TCM)
Research has been conducted to evaluate the effectiveness of TCM-based therapy in stable COPD patients when used in combination with Tiotropium bromide . The study found that TCM treatment effectively improved total effective rate, sputum symptom, FVC%, FEV1, and exhibited prolonged efficacy in improving sputum symptoms and FEV1 in stable COPD patients .
Safety and Efficacy Studies
The Tiotropium Safety and Performance in Respimat® Trial (TIOSPIR®) was a large scale, randomized, controlled, parallel-group trial designed to compare the safety and efficacy of different formulations of Tiotropium bromide . The trial provided precise estimates of the relative safety and efficacy of the Respimat® and HandiHaler® formulations of Tiotropium, assessed potential dose-dependence of important outcomes, and provided information on the clinical epidemiology of COPD in a large international patient cohort .
Use in Mechanical Ventilation
The effects of Tiotropium bromide soft mist inhalers (SMIs) in patients with COPD receiving mechanical ventilation have been investigated . The study focused on the dynamic effects of a Tiotropium SMI on lung mechanics and gas exchange in these patients .
作用机制
Target of Action
Tiotropium bromide primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the regulation of smooth muscle tone in the airways. By acting on these receptors, tiotropium bromide can influence the bronchodilation process .
Mode of Action
Tiotropium bromide is an antimuscarinic agent , often referred to as an anticholinergic . It interacts with its targets, the M3 muscarinic receptors, by binding to them in a reversible and competitive manner . This interaction results in the relaxation of the smooth muscle in the airways, leading to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by tiotropium bromide is the muscarinic acetylcholine receptor signaling pathway . By blocking the action of acetylcholine on the M3 muscarinic receptors, tiotropium bromide prevents the contraction of the smooth muscle in the airways . This leads to bronchodilation and improved airflow.
Pharmacokinetics
After inhalation, tiotropium bromide reaches maximal plasma concentrations within five minutes . It has a long dissociation half-life from the M3 receptor, which allows for once-daily administration . The compound is metabolized in the liver, primarily by the CYP2D6 and CYP3A4 enzymes . Its elimination half-life is approximately 5-6 days, and it is excreted via the kidneys .
Result of Action
The primary molecular effect of tiotropium bromide’s action is the relaxation of the smooth muscle in the airways , leading to bronchodilation . This results in improved airflow and reduced symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma . Clinically, this manifests as improved lung function, reduced dyspnea, and decreased frequency of exacerbations .
安全和危害
未来方向
Tiotropium bromide is safe and efficacious as a long-term, once-daily LAMA for the maintenance treatment of COPD and for reducing COPD exacerbations . It is also being studied for its potential benefits in patients with cystic fibrosis . The future directions of Tiotropium bromide usage could include further exploration of its benefits in other respiratory conditions.
属性
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-RGECMCKFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044214 | |
| Record name | Tiotropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiotropium bromide | |
CAS RN |
136310-93-5 | |
| Record name | Tiotropium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOTROPIUM BROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tiotropium bromide is a long-acting muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. It demonstrates high affinity for M1 and M3 muscarinic receptor subtypes, with a higher selectivity for M3 receptors. [] By blocking M3 receptors in the airways, tiotropium bromide inhibits bronchoconstriction, leading to bronchodilation and improved airflow. [] This bronchodilatory effect translates into improvements in lung function parameters like FEV1 (forced expiratory volume in one second) and FVC (forced vital capacity). [, , , , ]
A: Unfortunately, the provided research papers do not specify the molecular formula or weight of tiotropium bromide. For detailed structural information, it is recommended to consult resources like PubChem or DrugBank. Some papers mention the existence of different crystalline forms of tiotropium bromide and their characterization. One paper describes the crystalline form of tiotropium bromide and provides its powder X-ray diffractogram, DSC spectrum, TGA spectrum, FT-IR, and FT-Raman spectrum. [] Another paper discusses the crystalline tiotropium bromide monohydrate, its preparation process, and its potential for use in medicinal products. []
ANone: The provided research focuses mainly on the therapeutic applications of tiotropium bromide and does not delve into its material compatibility or stability under various conditions beyond its formulation in inhalable powders. Further research or resources specific to material science would be needed to address these aspects.
A: The available research does not indicate any catalytic properties associated with tiotropium bromide. Its primary mechanism of action revolves around its antagonism of muscarinic receptors, specifically M3 receptors, leading to bronchodilation. []
ANone: None of the provided research articles utilize computational chemistry or modeling techniques to study tiotropium bromide. Further research exploring these methodologies could potentially provide valuable insights into the drug's interactions with its target, its pharmacokinetic properties, and potential for structural modifications to enhance its therapeutic profile.
A: The provided research mainly focuses on tiotropium bromide's efficacy and safety in various formulations, including dry powder inhalers. [, , , ] While specific stability data is limited in these papers, the successful development and utilization of dry powder inhaler formulations suggest strategies to ensure its stability within these delivery systems. One study mentions that tiotropium bromide is typically formulated with lactose as an excipient in these inhalers. [] This formulation approach facilitates efficient drug delivery to the lungs while minimizing systemic exposure and side effects. [] Further research and resources dedicated to pharmaceutical formulation and stability would be needed for a comprehensive understanding of this aspect.
A: Tiotropium bromide, as a quaternary ammonium compound, exhibits limited systemic absorption following inhalation, contributing to its long duration of action and reduced risk of systemic side effects. [, ] Following inhalation, a significant portion of the drug is deposited in the lungs, where it binds to muscarinic receptors in the airways. [] The limited systemic absorption also suggests a low potential for drug interactions involving metabolic enzymes. [] The fraction of the drug that does reach systemic circulation is primarily eliminated unchanged in the urine. []
A: Numerous studies have investigated the efficacy of tiotropium bromide in vitro and in vivo. In vitro studies have shown that tiotropium bromide effectively inhibits human monocyte chemotaxis, a key process in inflammation. [] Additionally, tiotropium bromide has been found to attenuate respiratory syncytial virus (RSV) replication in epithelial cells, suggesting a potential protective effect against RSV-induced exacerbations in COPD patients. []
ANone: As the focus is on the scientific aspects of tiotropium bromide, detailed information regarding side effects, drug interactions, or contraindications will not be provided. It's important to consult with a healthcare professional for personalized medical advice.
A: Tiotropium bromide is primarily administered via inhalation using a dry powder inhaler. [] This route of administration allows for direct delivery to the lungs, targeting the site of action in the airways and minimizing systemic exposure. [] The use of a dry powder formulation further enhances drug deposition in the lungs, improving its therapeutic efficacy. []
ANone: While some studies have explored inflammatory markers in COPD, the research provided does not pinpoint specific biomarkers directly linked to tiotropium bromide efficacy, treatment response monitoring, or adverse effect prediction. Investigating potential biomarkers could be a valuable avenue for personalized medicine approaches.
ANone: Several analytical techniques have been employed in the research to analyze tiotropium bromide. These include:
- High-performance liquid chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely used to determine the related substances in tiotropium bromide crude drug and the content of the main component in tiotropium bromide dry powder inhalation. [, ]
- Enzyme-linked immunosorbent assay (ELISA): ELISA is used to measure the levels of various biomarkers and inflammatory mediators in biological samples, providing insights into the drug's effects on inflammatory pathways. [, , ]
ANone: The provided research focuses on the clinical and pharmacological aspects of tiotropium bromide, and does not cover environmental impact, dissolution/solubility, alternatives, or other aspects related to its manufacturing, disposal, or lifecycle assessment. Further research focusing on these specific areas would be required for a comprehensive understanding.
ANone: Tiotropium bromide represents a significant advancement in COPD therapy. Its development stemmed from the need for long-acting bronchodilators to provide sustained relief from symptoms and improve lung function in individuals with COPD. Key milestones include:
- Establishment as a cornerstone therapy: It has become a cornerstone medication for managing COPD, with numerous clinical trials demonstrating its efficacy and safety profile. [, ]
ANone: Tiotropium bromide research benefits from collaborations among various scientific disciplines, including:
- Respiratory medicine: Pulmonologists and respiratory therapists play a crucial role in conducting clinical trials, evaluating the drug's efficacy in real-world settings, and optimizing treatment strategies for COPD patients. [, , ]
- Pharmacology and pharmaceutical sciences: Scientists in these fields contribute to understanding the drug's mechanism of action, pharmacokinetic properties, formulation development, and analytical method development for its characterization. [, , , ]
- Immunology and cell biology: Researchers in these areas investigate the potential anti-inflammatory effects of tiotropium bromide and its impact on immune cells involved in the pathogenesis of COPD. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



